molecular formula C13H15N5O B2464864 N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide CAS No. 1315366-27-8

N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide

Cat. No.: B2464864
CAS No.: 1315366-27-8
M. Wt: 257.297
InChI Key: MNUVQWYADYDHDE-UHFFFAOYSA-N
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Description

N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide is a compound that features a tetrazole ring, a cyclopentyl group, and a benzamide moiety. Tetrazoles are known for their high nitrogen content and diverse applications in various fields, including pharmaceuticals, materials science, and explosives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide typically involves the formation of the tetrazole ring followed by the introduction of the cyclopentyl and benzamide groups. One common method involves the reaction of 5-aminotetrazole with cyclopentanone to form the cyclopentyl-tetrazole intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
  • 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine
  • 5-(4-carboxyphenyl)-1H-tetrazole

Uniqueness

N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide is unique due to its combination of a tetrazole ring, cyclopentyl group, and benzamide moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

N-[1-(2H-tetrazol-5-yl)cyclopentyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-11(10-6-2-1-3-7-10)14-13(8-4-5-9-13)12-15-17-18-16-12/h1-3,6-7H,4-5,8-9H2,(H,14,19)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUVQWYADYDHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NNN=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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